Tributyl borate

Description

Properties

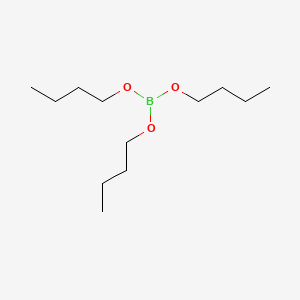

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026184 | |

| Record name | Tributyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributyl borate is a water-white liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB] | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3), tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

446 to 448 °F at 760 mmHg (NTP, 1992), 234 °C | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (open cup) | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), Soluble in ethanol, benzene; very soluble in ethyl ether, methanol, Miscible with common organic liquids | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8567 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8567 g/cu cm at 20 °C | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.94 (Air = 1) | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.52 [mmHg], 0.526 mm Hg at 25 °C | |

| Record name | Tributyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid, Colorless, mobile, moisture sensitive liquid | |

CAS No. |

688-74-4 | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3UQ8D0UED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -94 °F (NTP, 1992), Freezing point below -70 °C | |

| Record name | TRIBUTYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYL BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Tributyl Borate (B1201080) Synthesis

The primary method for synthesizing borate esters, including tributyl borate, involves the direct esterification of boric acid with an alcohol guidechem.com. This reaction typically proceeds by heating boric acid and the corresponding alcohol, with the removal of water to drive the equilibrium towards product formation google.com.

Direct Esterification of Boric Acid with n-Butanol

Tributyl borate can be prepared by reacting boric acid with n-butanol. A typical reaction involves placing boric acid and n-butanol in a flask and gently heating the mixture prepchem.com. The reaction generates water, which must be continuously removed to ensure a high conversion rate google.com.

Catalytic Systems for Esterification

Esterification reactions are commonly carried out in the presence of catalysts. Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are frequently employed for this purpose rsc.org. For instance, one method describes the use of hydrated sodium bisulfate as a catalyst in a microwave-heated reactor for the synthesis of tributyl borate guidechem.com. Additionally, acidic ionic liquids, such as imidazole, pyridine, or quaternary ammonium (B1175870) salt ionic liquids, have been explored as both solvents and catalysts for the esterification of boric acid with alcohols, offering advantages like reduced environmental pollution and simpler operation google.com.

Solvent-Free and Catalyst-Free Approaches

Recent advancements in the synthesis of borate esters have focused on more environmentally friendly methods, including solvent-free and catalyst-free conditions rsc.orgresearchgate.net. A new method for the esterification of mono- and dicarboxylic acids by tributyl borate has been reported, where the reactions are conducted without any solvent or catalyst. In these processes, boric acid, the only byproduct, precipitates as white crystals and can be easily recovered by filtration and reused for the production of tributyl borate rsc.orgresearchgate.netresearchgate.netrsc.org. This approach simplifies the industrial process and minimizes waste production rsc.org.

Role of Water Removal in Equilibrium Shift

Esterification is an equilibrium reaction, and the continuous removal of water produced during the reaction is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the reaction's conversion rate google.commdpi.com. Techniques like azeotropic distillation are commonly used for this purpose. For example, n-butanol itself can act as a water-carrying agent, improving the reaction temperature and facilitating the removal of water through a water separator google.com. Traditionally, solvents like benzene, toluene (B28343), or carbon tetrachloride were used as water-carrying agents, but n-butanol offers a less toxic and safer alternative, with the recovered n-butanol being recyclable google.com.

Reaction of n-Butyl Alcohol with Boron Trichloride (B1173362)

While direct esterification is the primary route, tributyl borate can also be synthesized through the reaction of n-butyl alcohol with boron trichloride. Boron trichloride is a highly reactive inorganic compound that readily reacts with water and alcohols wikipedia.orgfishersci.pt. This reaction involves the displacement of chloride ligands by butoxy groups from n-butanol. Boron trichloride is utilized in organic synthesis as a reagent for various transformations, including the cleavage of C-O bonds in ethers wikipedia.orgfishersci.pt.

Alternative Synthetic Routes for Borate Esters

Beyond the direct esterification of boric acid with alcohols, other methods exist for synthesizing borate esters. Transesterification reactions, where an alcohol reacts with an existing ester to form a new ester and a new alcohol, can also be employed for borate esters researchgate.net. Additionally, reactions involving other boron halides, besides boron trichloride, could potentially be used, although direct esterification remains the most common and industrially relevant method for tributyl borate.

Spectroscopic Characterization Techniques for Tributyl Borate

Fourier Transform Infrared Spectroscopy (FT-IR) Analysis

FT-IR spectroscopy provides valuable information regarding the functional groups present in tributyl borate. Characteristic absorption bands confirm the formation of the borate ester and the presence of the butyl chains. The FT-IR spectrum of tributyl borate typically shows a characteristic peak for the boric acid ester at approximately 1195 cm⁻¹, which is attributed to the B-O stretching vibration. rsc.org Another significant peak at 802 cm⁻¹ can be assigned to the B-O symmetric stretching vibration. rsc.org The presence of methyl and methylene (B1212753) groups from the butyl chains is indicated by C-H vibration absorption peaks, such as those observed around 2510 cm⁻¹ (methyl) and at 2362 cm⁻¹ and 2260 cm⁻¹ (methylene). rsc.org Crucially, the disappearance of the -OH vibration peak, typically found around 1875 cm⁻¹ in boric acid, confirms the successful formation of the borate ester bond. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, 2D NMR)

NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, and 2D NMR techniques, is a powerful tool for the detailed structural elucidation of tributyl borate. While specific chemical shift data for tributyl borate were not explicitly found in the provided search results, the utility of these techniques for borate esters and similar organoboron compounds is well-established.

¹H-NMR Spectroscopy: This technique would reveal distinct signals for the protons within the butyl chains. Typically, the protons closest to the oxygen atom (alpha-methylene protons) would be shifted downfield due to the electronegativity of oxygen, followed by the beta- and gamma-methylene protons, and finally the terminal methyl protons, which would appear furthest upfield.

¹³C-NMR Spectroscopy: ¹³C-NMR would provide signals for each unique carbon environment within the butyl groups. Similar to ¹H-NMR, carbons closer to the oxygen atom would exhibit larger chemical shifts. The carbon directly bonded to the oxygen (alpha-carbon) would be the most deshielded, followed by the beta-, gamma-, and terminal methyl carbons.

¹¹B-NMR Spectroscopy: Boron-11 NMR is particularly informative for characterizing the boron environment in borate esters. The chemical shift of the boron nucleus is sensitive to its coordination number and the nature of the atoms bonded to it. For tricoordinate borate esters like tributyl borate, the ¹¹B NMR signal would typically appear in a specific range, providing direct evidence of the boron's chemical environment. sdsu.educarlroth.comnih.gov

2D NMR Techniques (e.g., HMBC, HSQC): Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between protons and carbons, and even between protons and boron (¹H-¹¹B HMBC). nist.gov These techniques can confirm the structural integrity of the butyl chains and their attachment to the boron atom, especially useful for complex boron-containing molecules. nih.govconicet.gov.ar

Advanced Purification and Isolation Techniques

Given that tributyl borate is susceptible to hydrolysis in the presence of water, advanced purification and isolation techniques are crucial to obtain a high-purity product.

Fractional Distillation (especially Vacuum Distillation): This is the primary and most effective method for purifying tributyl borate. oxinst.com After synthesis, the crude product contains unreacted n-butanol and residual water. Distillation at atmospheric pressure can be used, but separation from n-butanol is more readily achieved under reduced pressure (vacuum distillation). oxinst.com This technique allows for the collection of tributyl borate as a colorless liquid within a specific boiling range (e.g., 103–105°C at 8 mmHg or 114–115°C at 15 mmHg, or 135-140°C at 40 mmHg). The process also allows for the recovery and recycling of excess n-butanol. sdsu.edu

Handling in Dry Conditions: Due to its rapid decomposition in the presence of water, tributyl borate must be handled in a dry environment, such as a dry-box, to minimize exposure to atmospheric moisture during purification and storage.

Recycling of By-products: The boric acid formed as a by-product during the synthesis of tributyl borate can be recovered, often by filtration, and reused in the preparation of additional tributyl borate, contributing to a more environmentally friendly process. rsc.org

Chemical Reactivity and Mechanistic Studies

Role as a Reagent in Organic Transformations

Tributyl borate (B1201080) is widely employed in the synthesis of various organic compounds, acting as a boron source or a catalyst to facilitate chemical processes. cymitquimica.comalkalisci.comsigmaaldrich.comontosight.aifishersci.nochemblink.comunilongindustry.comottokemi.comsigmaaldrich.comsigmaaldrich.com

Tributyl borate is frequently utilized in organic synthesis for the preparation of boronic acid derivatives. These derivatives are important intermediates, particularly in cross-coupling reactions such as the Suzuki coupling, which are essential for synthesizing biaryls and other complex organic molecules. alkalisci.comsigmaaldrich.comottokemi.comsigmaaldrich.comsigmaaldrich.com The reaction typically involves the interaction of tributyl borate with Grignard reagents, followed by hydrolysis to yield the desired boronic acid. atamankimya.comfishersci.ca

The formation of boronic acids from tributyl borate commonly proceeds via the reaction with a Grignard reagent (R-MgX). In this process, the Grignard reagent, acting as a nucleophile, attacks the electrophilic boron center of tributyl borate. This leads to the formation of an ate complex. Subsequent hydrolysis of this intermediate, typically with an aqueous acid, liberates the boronic acid (R-B(OH)2) and butanol as a byproduct. atamankimya.comfishersci.ca

Trimethyl borate, triethyl borate, and triisopropyl borate, like tributyl borate, are all organoboron compounds that serve as important precursors to boronic acids in organic synthesis. atamankimya.comfishersci.cafishersci.fifishersci.caamericanelements.com These trialkyl borates react with Grignard reagents, followed by hydrolysis, to produce boronic acids or their esters, which are valuable intermediates in various cross-coupling reactions. atamankimya.comfishersci.cafishersci.ca While their fundamental reactivity as boron sources for boronic acid synthesis is similar, differences in steric hindrance and electronic properties of the alkyl groups (methyl, ethyl, isopropyl, butyl) can influence reaction rates, yields, and selectivity in specific synthetic contexts. For instance, trimethyl borate is a widely used precursor for boronic acids, reacting with Grignard reagents followed by hydrolysis. atamankimya.comfishersci.ca Triisopropyl borate is also employed as a reagent for preparing boronic acids and esters. fishersci.ca

Table 1: Physical Properties of Common Trialkyl Borates

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25 °C) | PubChem CID |

| Tributyl Borate | C₁₂H₂₇BO₃ | 230-235 sigmaaldrich.comthermofisher.in | -70 sigmaaldrich.comthermofisher.in | 0.853 sigmaaldrich.comthermofisher.in | 12712 |

| Trimethyl Borate | C₃H₉BO₃ | 67.5 (at 101.325 kPa) wikidata.org | Not specified | 0.915 nih.gov | 8470 |

| Triethyl Borate | C₆H₁₅BO₃ | 118-120 nih.gov | Not specified | 0.857 nih.gov | 9009 |

| Triisopropyl Borate | C₉H₂₁BO₃ | Not specified | -59.0 wikidata.org | Not specified | 21531 |

Tributyl borate participates in transesterification reactions, where it can act as a catalyst or a reagent. cymitquimica.comalkalisci.comontosight.aisigmaaldrich.comsigmaaldrich.com A notable application involves the esterification of carboxylic acids and diacids by tributyl borate under solvent- and catalyst-free conditions. In these reactions, boric acid is formed as a byproduct, which precipitates and can be easily separated and reused in the production of tributyl borate. This method has been used to prepare important mono- and dibutylesters, which find applications as plasticizers and synthetic ester base lubricants. researchgate.netrsc.org

Tributyl borate serves as an effective catalyst in Biginelli reactions for the synthesis of dihydropyrimidinone (DHPM) derivatives. alkalisci.comsigmaaldrich.comottokemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Dihydropyrimidinones are of significant interest due to their diverse biological, pharmaceutical, and therapeutic properties. oup.com Tributyl borate has been reported as a mild, efficient, cost-effective, and heavy metal-free boron-based catalyst for the formation of DHPMs, particularly under microwave-assisted, solvent-free conditions. oup.com For instance, a mixture of methyl acetoacetate, urea, benzaldehyde, and tributyl borate exposed to microwave-assisted conditions resulted in a 95% yield of the dihydropyrimidinone product. oup.com The water-scavenging nature of tributyl borate and the potential for boron to coordinate with diketones and acyliminium salts are considered driving forces for this condensation-cyclization reaction. oup.com

Table 2: Example of Tributyl Borate Catalysis in Biginelli Reaction

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Citation |

| Methyl acetoacetate, Urea, Benzaldehyde | Tributyl Borate | Microwave-assisted, Solvent-free | Dihydropyrimidinone | 95 | oup.com |

While tributyl borate is a versatile reagent in various organic transformations, direct evidence of its specific use in C-H functionalization reactions was not explicitly found within the provided search results. Its general role as a boron source and catalyst in organic synthesis suggests potential, but specific examples or detailed research findings on its application in C-H functionalization were not identified.

Use in C-H Functionalization Reactions

Site-Selective Amination of Alkyl Chains

Tributyl borate has been employed in the site-selective amination of unactivated C(sp3)–H bonds in alkyl chains. This process demonstrates intermolecular radical-based distal selectivity. The selectivity is most pronounced when the distal carbon is gamma (γ) to the appended group, decreasing as the position shifts to delta (δ) and epsilon (ε). researchgate.netresearchgate.netrsc.org For instance, in -COO- linked alkyl chains, γ-selectivity is consistently observed, regardless of whether the alkyl chain originates from the carboxylic acid or the alcohol. researchgate.netrsc.org

A study involving 5-phenyl-2H-tetrazole, tributyl borate, tetrabutylammonium (B224687) iodide (Bu4NI), and aqueous tert-butyl hydroperoxide (TBHP) in acetonitrile (B52724) at 80 °C for 8 hours showed successful site-selective amination. researchgate.netresearchgate.netrsc.org

Traceless Directing Group Strategy

In borate esters, including tributyl borate, the boron atom acts as a traceless directing group for remote C(sp3)–H functionalization. researchgate.netrsc.orgrsc.org This is a significant finding as it allows for site-specific functionalization without the need for a permanent directing group in the final product. The selectivity observed in these reactions follows a specific trend: 3° benzylic > 2° benzylic > 3° tertiary > α to keto > distal methylene (B1212753) (γ > δ > ε). researchgate.netrsc.orgrsc.org

Radical Intermediates and Reaction Mechanisms

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the underlying mechanisms and selectivity in reactions involving tributyl borate. rsc.org These computations suggest that radical stability (thermodynamic factors) and kinetic barriers are key factors determining the observed selectivity trends. researchgate.netrsc.org

In the context of C-H amination, the reaction is proposed to involve radical intermediates. For example, the process can involve the abstraction of a hydrogen atom from the ester and aryl tetrazole by radicals, leading to the formation of both carbon-centered (C•) and nitrogen-centered (N•) radical intermediates. The subsequent coupling of these carbon and nitrogen radicals yields the desired intermolecular aminated product. rsc.org

Catalytic Applications and Mechanisms

Organocatalysis and Metal-Free Catalysis

Tributyl borate demonstrates utility in organocatalysis and metal-free catalytic systems. guidechem.comgoogle.comasianpubs.org Organocatalysts offer advantages over traditional metal-based catalysts, such as lower toxicity, easier accessibility, simpler preparation methods, and reduced substrate specificity. kaust.edu.sad-nb.info They are particularly valuable for enhancing the efficiency of chemical reaction networks and can operate in aqueous environments. d-nb.info

For instance, triethyl borane (B79455) (TEB), a related alkyl borane, has been successfully employed in metal-free copolymerization of carbon dioxide (CO2) with epoxides to produce polycarbonates. kaust.edu.sakaust.edu.sa This highlights the potential for borate esters like tributyl borate in sustainable, metal-free synthetic routes. kaust.edu.sa

Catalysis in Esterification of Carboxylic Acids

Tributyl borate has been reported as an effective reagent for the esterification of mono- and dicarboxylic acids, even under solvent- and catalyst-free conditions. rsc.orgrsc.orgresearchgate.net This method offers a clean synthesis route where boric acid, the only side product, precipitates and can be readily recovered and reused for the production of tributyl borate. rsc.orgrsc.orgresearchgate.net

The reaction proceeds efficiently, producing important mono- and dibutylesters that find wide applications as plasticizers and synthetic ester base lubricants. rsc.orgresearchgate.net Examples include the successful esterification of benzoic acid, acetic acid, formic acid, and propionic acid with tributyl borate. rsc.org The synthesis of n-butyl hexanoate (B1226103) and 2,4-dibutyl ester (a herbicide) also utilizes tributyl borate in solvent- and catalyst-free conditions, achieving high esterification rates. guidechem.com

Influence on Reaction Rates and Yields

Tributyl borate's presence can significantly influence reaction rates and yields. In certain amination reactions, the selectivity order is dictated by the intrinsic substrate reactivity, with computational studies linking this to radical stability and kinetic barriers. rsc.org

In esterification reactions, the efficiency of tributyl borate as a reagent, even in the absence of a separate catalyst, is notable. For example, the esterification rate for n-butyl hexanoate reached 97.8% under optimal conditions (tributyl borate:caproic acid = 3:1 molar ratio, 110°C, 8 hours). guidechem.com Similarly, the synthesis of 2,4-dibutyl ester achieved a 93.7% esterification rate at 140°C with a 2:1 molar ratio of tributyl borate to 2,4-dichlorophenoxyacetic acid over 4 hours. guidechem.com

The ability of tributyl borate to form highly reactive acyloxyboron intermediates has been proposed as a mechanism for activating free terminal carboxylic acids, which can lead to increased molecular weight in polymer synthesis, for instance, in the production of poly(butylene succinate) (PBS) when used in combination with titanium tetraalkoxide. researchgate.net

Table 1: Esterification of Carboxylic Acids with Tributyl Borate (Selected Examples) rsc.orgguidechem.com

| Carboxylic Acid | Ester Product | Reaction Conditions (Typical) | Esterification Rate (%) |

| Benzoic acid | Butyl benzoate | Solvent-free, Catalyst-free | Efficient |

| Acetic acid | Butyl acetate | Solvent-free, Catalyst-free | Efficient |

| Formic acid | Butyl formate | Solvent-free, Catalyst-free | Efficient |

| Propionic acid | Butyl propionate | Solvent-free, Catalyst-free | Efficient |

| Caproic acid | n-Butyl hexanoate | 110 °C, 8 h, TBB:Caproic Acid = 3:1 | 97.8 |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dibutyl ester (herbicide) | 140 °C, 4 h, TBB:2,4-Dichlorophenoxyacetic Acid = 2:1 | 93.7 |

Table 2: Site-Selective Amination of Tributyl Borate researchgate.netresearchgate.netrsc.org

| Reactant 1 | Reactant 2 (Tributyl Borate) | Additives | Solvent | Temperature | Time | Selectivity Trend (Distal C-H) |

| 5-phenyl-2H-tetrazole | 5 equiv. | Bu4NI, TBHP | CH3CN | 80 °C | 8 h | γ > δ > ε |

Hydrolytic Stability and Decomposition Mechanisms

Tributyl borate exhibits a notable susceptibility to hydrolysis, a decomposition pathway that is particularly prominent in the presence of water. This reaction leads to the formation of boric acid and butanol.

Hydrolysis to Boric Acid and Butanol

Tributyl borate rapidly hydrolyzes when exposed to water, yielding boric acid (H₃BO₃, PubChem CID: 7628) and n-butanol (C₄H₁₀O, PubChem CID: 263). wikipedia.orgepa.govfishersci.atfishersci.noontosight.ai This reaction is considered the dominant fate process for tributyl borate in aqueous environments. wikipedia.org The process involves the decomposition of the borate ester in water. fishersci.atfishersci.noontosight.ai

The general hydrolysis reaction can be represented as: B(O-n-C₄H₉)₃ + 3H₂O → H₃BO₃ + 3n-C₄H₉OH

Mechanistically, the hydrolysis of borate esters, including tributyl borate, proceeds without the cleavage of the carbon-oxygen (C-O) bond of the alkyl group. Instead, the mechanism involves the boron-oxygen (B-O) bond. This is distinct from the hydrolysis of other esters, such as sulfuric acid esters, where C-O bond cleavage can occur. The electron-deficient nature of the boron atom facilitates a nucleophilic attack by water molecules.

Factors Influencing Hydrolysis Rates (e.g., Temperature, Presence of Water)

The presence of water is the primary factor driving the hydrolysis of tributyl borate, which is known to decompose rapidly upon contact with moisture or water. wikipedia.orgepa.govfishersci.atfishersci.noontosight.ai The rate of hydrolysis for alkyl borates can be influenced by the molecular weight of the alkyl group, with higher molecular weight R groups generally leading to slower hydrolysis rates. For instance, the turbidity time, which indicates the formation of insoluble boric acid due to hydrolysis, for tributyl borate is reported to be approximately 10 minutes, suggesting a relatively fast hydrolysis compared to some other borate esters.

The hydrolytic stability of borate esters can be enhanced by structural modifications or the addition of certain compounds. For example, the introduction of electron-rich groups or the formation of intramolecular coordination bonds, such as those involving nitrogen atoms, can stabilize the electron-deficient boron center, thereby improving hydrolytic stability.

Computational Studies on Decomposition Pathways

While specific computational studies focusing solely on the decomposition pathways of tributyl borate are not extensively detailed in general literature, broader computational investigations into borate ester degradation provide relevant insights. For instance, quantum chemistry calculations and atomistic Molecular Dynamics (MD) simulations have been employed to predict the thermal degradation mechanisms of related borate-based ionic liquids, such as tributyloctylphosphonium bis(oxalato)borate. These studies revealed that the onset of decomposition often coincides with the cleavage of boron-oxygen (B-O) bonds within the borate anion.

In the context of tributyl borate used as an electrolyte additive, studies have proposed potential degradation pathways, indicating the generation of various ions and radicals during its decomposition. This suggests complex mechanistic routes involving bond scission and radical formation, which could be further elucidated by computational methods. The fundamental understanding of hydrolysis mechanisms, as discussed in earlier research, has also benefited from mechanistic interpretations, establishing that the C-O bond remains intact during the hydrolysis of alkyl borates.

Oxidative Reactivity and Mechanisms

Tributyl borate exhibits significant oxidative reactivity, which is important in various chemical environments. It is characterized as a combustible liquid that reacts vigorously with oxidizing materials. fishersci.atfishersci.noontosight.ai

When exposed to heat, flame, or strong oxidizers, tributyl borate is flammable. fishersci.noontosight.ai Borates, in general, react with strong oxidizing acids, potentially leading to vigorous and exothermic reactions that could ignite the products. fishersci.noontosight.ai

A notable example of its oxidative reactivity is observed when tributyl borate (TBB) is used as an electrolyte additive, particularly in lithium-ion batteries. In such applications, TBB undergoes preferential oxidation. This process leads to the formation of various ionic and radical species, including (C₈H₁₈BO₂)⁺ and C₄H₉⁺ ions, as well as C₈H₁₈BO₃• and C₄H₉O• radicals. This preferential oxidation is beneficial in battery systems as it contributes to the formation of a stable cathode interphase, which can suppress oxygen evolution and improve cycling stability. The bond energy of B-O is noted to exceed that of C-O, which can influence the preferential breaking of C-O bonds in certain degradation scenarios.

Applications in Advanced Materials Science

Precursor in Boron-Containing Materials Synthesis

Tributyl borate (B1201080) serves as a crucial precursor in the synthesis of diverse boron-containing materials, leveraging its ability to act as a boron oxide source. sigmaaldrich.comottokemi.comsigmaaldrich.comwikipedia.org

Carbon Nanotube-B2O3 Nanocomposites by Solvothermal Method

Tributyl borate has been effectively utilized as a boron oxide reagent in the solvothermal synthesis of single-walled carbon nanotube-B2O3 nanocomposites. sigmaaldrich.comottokemi.comsigmaaldrich.comwikipedia.orgunilag.edu.ngunilag.edu.ng This method involves using solvents such as toluene (B28343) and water. unilag.edu.ngunilag.edu.ng Characterization of the resulting nanocomposites using techniques like Fourier Transform Infrared Spectroscopy (FTIR), X-ray Powder Diffraction (XRD), and Thermogravimetric Analysis (TGA) has confirmed the successful formation of the CNT-B2O3 nanocomposite. unilag.edu.ngunilag.edu.ng Specifically, FTIR spectra of the CNTs-B2O3 nanocomposite have shown characteristic B2O3 peaks at 1458, 1195, and 795 cm⁻¹. unilag.edu.ng This solvothermal approach offers a facile strategy for synthesizing nanocomposites of metal oxides and carbon nanotubes, particularly when metal alkoxides are employed as precursors for the metal oxides. unilag.edu.ng

Table 1: Characteristic FTIR Peaks for CNT-B2O3 Nanocomposite

| Wavenumber (cm⁻¹) | Assignment (Characteristic B2O3 Peak) |

| 1458 | B2O3 |

| 1195 | B2O3 |

| 795 | B2O3 |

Boron Oxide Source in Material Fabrication

Beyond nanocomposites, tributyl borate functions as a boron oxide source in the fabrication of other advanced materials. For instance, it has been successfully used as a boron precursor in the sol-gel synthesis of borate-based 13-93B3 bioactive glass powders. tandfonline.comresearchgate.net This application is significant in the development of materials for biomedical uses. tandfonline.comresearchgate.net The synthesis process involves calcination at temperatures between 450 °C and 625 °C to decompose nitrates and form metal oxides within the glass network. tandfonline.comresearchgate.net

Polymer Chemistry and Composites

Tributyl borate plays a significant role in polymer chemistry, contributing to the development of enhanced polymeric materials and composites.

As a Cross-linking Agent

Tributyl borate acts as a cross-linking agent in polymer chemistry, which is essential for enhancing the performance and durability of various materials. chemimpex.comtheoremchem.com It is widely applied in the production of polymers, resins, and coatings, as well as in the manufacturing of adhesives and sealants. theoremchem.com In the context of hydraulic fracturing operations, tributyl borate can be included in polyboronic compounds used as crosslinking agents for hydratable polymers like guar (B607891) or guar derivatives. researchgate.net The use of such polyboronic compounds as crosslinking agents can lead to a higher viscosity of the fracturing fluid, potentially allowing for a reduced amount of polymer to achieve comparable results to conventional boric acid crosslinking agents. researchgate.net

In the Preparation of Boron-Containing Polymers

Tributyl borate is a versatile reagent for the synthesis of various organic compounds, including those containing boron. chemimpex.comcymitquimica.com Its application extends to the preparation of boron-containing polymers. For example, it has been explored in the synthesis of epoxy-amine-borate (EAB) hybrid materials. rsc.org In such studies, a homologous series of materials, including those based on tributyl borate, were prepared to investigate their properties. rsc.org Furthermore, tributyl borate has been synthesized and incorporated into nanometer-sized boron-loaded liposomes, demonstrating its utility in creating boron-containing structures for specific applications like thermal neutron detection. nih.govmdpi.com

Enhancing Thermal Stability and Mechanical Properties of Polymers

Tributyl borate contributes to enhancing the thermal stability and mechanical properties of polymers. It functions as a plasticizer in polymer formulations, which improves flexibility and durability. chemimpex.com Boron compounds, generally, are known for their ability to act as effective flame retardants and can significantly improve the thermal properties of various polymers, including epoxy resins. researchgate.netscielo.brmdpi.com The incorporation of borate groups has been shown to increase the thermal stability of certain phenolic-based components, which were then integrated into epoxy resins. researchgate.net While specific direct data for tributyl borate's impact on mechanical properties was not found, the general role of borate esters, such as trioctyl borate, in significantly improving mechanical properties and thermal stability of polymers like poly(vinyl acetate) (PVAc) suggests a similar potential for tributyl borate or its derivatives in polymer composites. The addition of inorganic additives like barium metaborate (B1245444) (another borate compound) to thermoplastic polyurethane (TPU) composites has also been shown to improve their thermal stability and mechanical properties. scielo.br

Biomedical Materials and Bioactive Glasses

Tributyl borate is instrumental in the synthesis and modification of bioactive glasses, which are highly regarded for their ability to interact with biological systems and promote tissue regeneration.

Tributyl borate serves as a primary boron precursor in the sol-gel synthesis of borate-based bioactive glass powders, such as the 13-93B3 formulation. This method involves a controlled chemical process where tributyl borate is incorporated into a solution, leading to the formation of a gel-like layer upon solvent evaporation. Subsequent calcination, typically performed between 450 °C and 625 °C in an air atmosphere, facilitates the decomposition of nitrates and the formation of metal oxides within the glass network. researchgate.netbohrium.commdpi.comtandfonline.com This sol-gel approach offers advantages over conventional melt-derived methods, including lower processing temperatures and greater flexibility in compositional tailoring. tandfonline.comgoogle.comgoogle.com

In biomedical formulations, tributyl borate's significance lies in its ability to introduce boron into the glass structure. Boron is a trace element naturally present in the body and plays a pivotal role in bone regeneration. mdpi.com It actively promotes the integration of calcium into cartilage, bones, and joints. researchgate.netmdpi.com Furthermore, the presence of boron has been associated with reducing the symptoms of conditions such as arthritis, osteoporosis, and coronary heart diseases. researchgate.netmdpi.com

Energy Storage Systems

Tributyl borate has emerged as a valuable additive in the field of energy storage, particularly in enhancing the performance and stability of lithium-ion batteries.

Tributyl borate (TBB) is investigated as a protective additive in electrolytes for high-voltage lithium-ion batteries. acs.orgresearchgate.netnih.govamericanelements.com Its inclusion in the electrolyte, typically at low concentrations (e.g., 0.5 vol %), significantly improves the electrochemical performance of cells utilizing high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO). acs.orgnih.govamericanelements.com For instance, a LiNi₀.₅Mn₁.₅O₄/Li cell with 0.5 vol % TBB in the electrolyte can maintain a discharge capacity of 99.4 mAh g⁻¹ at the 50th cycle at 55 °C, a substantial improvement compared to 36.6 mAh g⁻¹ for an electrolyte without the additive. acs.orgnih.gov Additionally, TBB-enhanced cells exhibit higher discharge capacities at elevated rates, such as 96 mAh g⁻¹ at 3C, compared to 84 mAh g⁻¹ without TBB. acs.orgnih.gov

Table 1: Electrochemical Performance of LiNi₀.₅Mn₁.₅O₄/Li Cells with and without Tributyl Borate (TBB) Additive

| Electrolyte Condition | Discharge Capacity at 50th Cycle (55 °C) | Discharge Capacity at 3C Rate |

| Without TBB Additive | 36.6 mAh g⁻¹ acs.orgnih.gov | 84 mAh g⁻¹ acs.orgnih.gov |

| With 0.5 vol % TBB | 99.4 mAh g⁻¹ acs.orgnih.gov | 96 mAh g⁻¹ acs.orgnih.gov |

Suppressing Oxygen Evolution in High-Voltage Cells

High-voltage operation of lithium-ion batteries, while desirable for increasing energy density, often leads to severe challenges such as oxygen evolution from cathode materials. This process can cause structural degradation of the cathode and accelerate electrolyte decomposition, ultimately leading to rapid battery failure nih.gov. Tributyl borate acts as an effective electrolyte additive to counteract these issues.

Research has demonstrated that TBB can significantly suppress oxygen evolution in various high-voltage cathode systems. For instance, in graphite/LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NCM) pouch cells, the addition of 1 wt% TBB to the electrolyte dramatically improved the capacity retention nih.gov. Electrochemical tests showed that the capacity retention of such cells was enhanced from 35.1% to 94.9% after 120 cycles when TBB was incorporated nih.gov.

The mechanism behind TBB's ability to suppress oxygen evolution is attributed to its preferential oxidation on the cathode surface. As an electron-deficient boron compound, TBB readily reacts with electron-rich species, including those involved in oxygen evolution nih.govnih.gov. This preferential oxidation leads to the formation of boron-containing species in the cathode electrolyte interphase (CEI) that exhibit a strong affinity for oxygen, thereby efficiently inhibiting its release nih.gov. Furthermore, this TBB-derived film is thin and less resistive, which not only suppresses further decomposition of the electrolyte but also prevents the dissolution of transition metal ions (such as nickel and manganese) from the cathode material, preserving the structural integrity of the active material nih.gov.

A study on LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes at elevated temperatures (55 °C) and high voltages (5 V) further highlighted TBB's protective role. With the addition of 0.5 vol% TBB, the capacity retention of the LiNi₀.₅Mn₁.₅O₄/Li cell improved from 32.3% to 83.3% after 50 cycles, demonstrating its efficacy in improving interfacial stability under harsh operating conditions nih.gov.

Table 1: Impact of Tributyl Borate on Battery Performance

| Cathode Material | TBB Concentration | Cycling Conditions | Capacity Retention (without TBB) | Capacity Retention (with TBB) | Cycles | Reference |

| LiNi₀.₆Mn₀.₂Co₀.₂O₂ | 1 wt% | 4.5 V | 35.1% | 94.9% | 120 | nih.gov |

| LiNi₀.₅Mn₁.₅O₄ | 0.5 vol% | 5 V, 55 °C | 32.3% | 83.3% | 50 | nih.gov |

Formation of Solid Electrolyte Interphases (SEI)

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is critical for the long-term cycling stability and safety of lithium-ion batteries fishersci.comatamankimya.com. These interphases act as protective layers, preventing direct contact between the electrode materials and the electrolyte, thereby suppressing parasitic reactions and electrolyte decomposition nih.gov. Tributyl borate is recognized as an effective film-forming electrolyte additive that significantly contributes to the formation of robust SEI/CEI layers.

TBB undergoes preferential oxidation at the electrode-electrolyte interface, leading to the generation of boron-containing compounds that are integral to the formation of a stable interphase nih.govnih.gov. This interphase is typically inorganic-rich, featuring polar B-F and B-O bonds, which are crucial for enhancing the stability of the interface between the electrolyte and the cathode materials nih.gov. The formation of such a layer effectively isolates the electrode material from the bulk electrolyte, averting further parasitic reactions that would otherwise degrade battery performance nih.gov.

Experimental findings support the role of TBB in SEI/CEI formation. In Li‖LiMn₀.₈Fe₀.₂PO₄ batteries, the inclusion of 0.5 wt% TBB in the electrolyte led to a remarkable improvement in the stability of the electrode/electrolyte interface nih.govnih.gov. This enhanced stability resulted in outstanding electrochemical performance, with the cell achieving a specific capacity of 107.9 mAh g⁻¹ and maintaining a capacity retention of 86.45% after 600 cycles nih.govnih.gov. Similarly, on LiNi₀.₅Mn₁.₅O₄ surfaces, the TBB-derived film was found to be thin and less resistive, effectively inhibiting the decomposition of carbonate solvents and preventing the dissolution of transition metal ions nih.gov.

The ability of TBB to form a uniform, stable, and low-resistance CEI film on the cathode surface is a key factor in its effectiveness nih.gov. This passivation layer minimizes electrolyte loss and significantly improves the cyclic stability and discharge capability of the cells nih.gov. Other boron-containing additives, such as triethyl borate (TEB), have also been shown to form protective SEI layers, confirming the general utility of borate compounds in stabilizing electrode-electrolyte interfaces in LIBs nih.gov. The resulting borate-based artificial SEI can adopt a glass-crystal bilayer structure, which facilitates uniform lithium-ion transport and suppresses dendrite growth, particularly important for lithium metal anodes atamankimya.com.

Table 2: Impact of Tributyl Borate on Interfacial Stability and Cycling Performance

| Battery System | TBB Concentration | Cycling Performance Improvement | Key Mechanism | Reference |

| Li‖LiMn₀.₈Fe₀.₂PO₄ | 0.5 wt% | 107.9 mAh g⁻¹ capacity, 86.45% retention after 600 cycles | Formation of inorganic SEI with B-F and B-O bonds | nih.govnih.gov |

| LiNi₀.₅Mn₁.₅O₄/Li cell | 0.5 vol% | Improved discharge capacity (96 mAh g⁻¹ at 3C vs. 84 mAh g⁻¹ without TBB) | Formation of thin, less resistive film on cathode surface | nih.gov |

Advanced Analytical Methodologies and Characterization

Derivatizing Agent in Chromatographic Techniques

Tributyl borate (B1201080) is frequently employed as a derivatizing agent to enhance the detectability of various compounds in chromatographic analyses, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) chemblink.com. Its ability to form stable complexes with analytes improves the sensitivity and selectivity of these analytical methods chemblink.com.

Gas Chromatography (GC) for Alcohol and Phenol Analysis

In gas chromatography, derivatization with tributyl borate can significantly improve the volatility and thermal stability of analytes, making them more amenable to GC analysis sigmaaldrich.com. While general silylation reagents are commonly used for derivatizing alcohols and phenols to improve their GC properties sigmaaldrich.comchemcoplus.co.jp, tributyl borate has been specifically noted for its role in enhancing the detectability of alcohols and phenols in chromatographic techniques chemblink.com. Furthermore, TBB has been utilized in gas-liquid chromatography for the simultaneous qualitative and quantitative determination of carboxylic acids and aldehydes. In such applications, TBB reacts with these compounds in an aqueous medium in the presence of concentrated hydrochloric acid, forming butyl esters from carboxylic acids and dibutoxyalkanes from aldehydes google.comresearchgate.net. This derivatization process simplifies sample preparation, allowing for direct analysis of the hexane (B92381) extract without additional steps google.com.

High-Performance Liquid Chromatography (HPLC) for Compound Detection

Tributyl borate also serves as a derivatizing agent in high-performance liquid chromatography (HPLC), contributing to enhanced compound detection chemblink.com. HPLC is a versatile technique for separating and detecting various compounds, including those that are non-volatile or thermally unstable, often without the need for derivatization for certain high-boiling compounds uj.ac.za. However, for specific analytes where enhanced detectability or altered chromatographic properties are desired, TBB can facilitate the formation of derivatives, thereby improving the sensitivity and selectivity of HPLC methods chemblink.com.

Spectroscopic and Microscopic Techniques for Material Characterization

Tributyl borate plays a role in materials science, particularly as an additive in lithium-ion batteries. Its impact on the performance and stability of electrode materials is often investigated using a combination of advanced spectroscopic and microscopic techniques researchgate.netacs.org. These methods provide crucial insights into the morphological, structural, and chemical changes occurring at the material interfaces.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is extensively used to characterize the morphology and microstructure of materials, including thin films formed by additives like tributyl borate. In the context of lithium-ion batteries, TEM analysis has revealed that TBB generates a thin, less resistive film on the surface of cathode materials, such as LiNi₀.₅Mn₁.₅O₄ acs.org. This film is crucial for inhibiting the decomposition of carbonate solvents and suppressing the dissolution of metal ions from the cathode, thereby improving the electrochemical performance of the battery at elevated temperatures acs.org. TEM, alongside other techniques, helps confirm the formation and characteristics of such protective layers researchgate.net.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides detailed topographical and morphological information about material surfaces at micro and nanoscale resolutions blue-scientific.com. When tributyl borate is used as a protective additive in materials, SEM is employed to examine the surface changes and the formation of protective films. For instance, SEM analysis has been used to characterize the stable protective film formed by tributyl borate on the surface of LiNi₀.₅Mn₁.₅O₄ cathodes in lithium-ion batteries researchgate.netacs.org. This technique helps visualize the surface modifications induced by TBB, which are critical for understanding its role in enhancing interfacial stability acs.org. The integration of SEM with other techniques like XPS offers a comprehensive view of both the material's structure and its surface chemical composition blue-scientific.com.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides precise elemental composition and chemical state information, typically from the top 10 nm of a material's surface blue-scientific.com. In studies involving tributyl borate, XPS is a vital tool for characterizing the chemical nature of the films formed on material surfaces. Research on lithium-ion batteries, for example, has utilized XPS to analyze the TBB-derived film on cathode materials. These analyses reveal the formation of an inorganic solid electrolyte interphase rich in boron-containing compounds, which acts as a protective layer, effectively isolating the electrode material from the electrolyte and preventing parasitic reactions researchgate.netacs.org. XPS data, often combined with SEM, offers a holistic understanding of the material's surface chemistry and its impact on performance blue-scientific.com.

Table 1: Electrochemical Performance of LiNi₀.₅Mn₁.₅O₄ Cathode with Tributyl Borate Additive acs.org

| Parameter | Electrolyte without TBB | Electrolyte with 0.5 vol% TBB |

| Discharge Capacity at 50th Cycle (55 °C) | 36.6 mAh g⁻¹ | 99.4 mAh g⁻¹ |

| Discharge Capacity at 3C | 84 mAh g⁻¹ | 96 mAh g⁻¹ |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique employed to analyze the crystalline structure, phase composition, and other structural properties of materials. In the context of tributyl borate, XRD has been utilized to characterize films formed by TBB and materials synthesized using TBB as a precursor.

Research indicates that when tributyl borate is used as an electrolyte additive in lithium-ion batteries, XRD measurements are employed to characterize the thin, less resistive film that forms on the cathode surface, such as LiNiMnO researchgate.netacs.orgamericanelements.comnih.gov. This TBB-derived film plays a crucial role in enhancing interfacial stability.

Beyond its role in film formation, tributyl borate serves as a boron oxide source in the solvothermal synthesis of carbon nanotube-BO nanocomposites. X-ray powder diffraction confirms the successful formation of these nanocomposites and helps identify the crystalline phase of BO within the composite structure unilag.edu.ng. Similarly, in the synthesis of calcium oxyboroapatite, tributyl borate acts as a precursor, and XRD patterns clearly reveal the growth of a boron-rich oxyboroapatite phase as the processing temperature increases proquest.comuoi.gr.

Furthermore, in the fabrication of mesoporous borosilicate glasses, wide-angle X-ray powder diffraction (WXRD) studies have shown that an increase in boron content, derived from tributyl borate, can lead to the presence of crystalline boric acid peaks. This observation suggests a partial degradation of the mesoporous structure at higher boron concentrations, indicating that some tributyl borate hydrolyzes to form boric acid rather than condensing into borosiloxane, with some boric acid potentially being lost by evaporation during heat treatment cambridge.org.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting and quantifying trace elements. In studies involving tributyl borate, ICP-MS is instrumental in assessing the elemental composition of materials and monitoring the dissolution of metal ions.

For instance, in lithium-ion battery research, ICP-MS measurements, alongside other analytical techniques, have been used to demonstrate that the film formed by tributyl borate on the surface of LiNiMnO effectively suppresses the dissolution of nickel (Ni) and manganese (Mn) ions from the cathode material researchgate.netacs.orgamericanelements.comnih.gov. This application highlights ICP-MS's ability to quantify the minute amounts of dissolved metal ions, providing critical evidence of the protective film's efficacy.

While not specific to tributyl borate itself, borate fusion is a common sample preparation technique that precedes ICP analysis (including ICP-MS). This method involves mixing a sample with a borate flux and heating it to form a homogeneous melt, which can then be dissolved in acid for subsequent ICP-MS analysis. This technique is particularly useful for completely digesting refractory materials, ensuring accurate elemental quantification malvernpanalytical.com. ICP-MS is recognized for its low detection limits, making it a sensitive method for determining total analyte content nih.gov.

Electrochemical Characterization Techniques

Electrochemical characterization techniques are fundamental for evaluating the performance and interfacial behavior of materials, especially in energy storage applications where tributyl borate is employed as an electrolyte additive. These methods provide insights into charge transfer kinetics, interfacial resistance, and electrode stability.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrochemical processes occurring at the electrode-electrolyte interface by applying an alternating current (AC) signal over a range of frequencies and measuring the resulting impedance.

In studies concerning tributyl borate as an electrolyte additive, EIS measurements have been crucial in demonstrating that TBB facilitates the formation of a thin and less resistive film on the surface of cathode materials like LiNiMnO researchgate.netacs.orgamericanelements.comnih.gov. This film is critical for enhancing the interfacial stability of the electrode/electrolyte system. The EIS results indicate that the TBB-derived film effectively inhibits the decomposition of carbonate solvents and suppresses the dissolution of metal ions, contributing to improved battery performance acs.orgamericanelements.comnih.gov.

The reduction in interfacial resistance, as observed through EIS, is a key indicator of the protective layer formed by TBB, which in turn improves the kinetics of electrochemical reactions during cycling researchgate.net.

Differential Capacity (dQ/dV) Analysis

Differential Capacity (dQ/dV) analysis, also known as Incremental Capacity Analysis (ICA), is a valuable tool for understanding the electrochemical mechanisms and phase transitions occurring within electrode materials during charge and discharge cycles. This technique transforms the voltage plateaus observed in typical voltage-capacity curves into distinct peaks, which correspond to specific phase transformations or electrochemical reactions.

For tributyl borate, dQ/dV versus voltage (V) analysis has provided significant insights into its mechanism of action as an electrolyte additive. Studies have shown that TBB improves the cycling performance of lithium-ion batteries by preferentially oxidizing on the cathode surface researchgate.netacs.orgamericanelements.comnih.gov. This preferential oxidation leads to the formation of a stable cathode electrolyte interphase (CEI) layer, which is essential for maintaining long-term electrochemical stability.

The dQ/dV curves can reveal changes in the electrode material's structure and reaction pathways. The appearance and evolution of peaks in the dQ/dV plot, including their amplitude and width, can indicate the reversibility of electrode reactions and help detect degradation over prolonged cycling biologic.net. For example, the presence of specific peaks in the dQ/dV curve with TBB addition suggests altered reaction kinetics and improved stability at the electrode interface compared to systems without the additive.

Data Tables

The following table summarizes key electrochemical performance data related to the use of Tributyl borate as an electrolyte additive in LiNiMnO/Li cells at elevated temperatures.

| Metric (at 55 °C) | Electrolyte without TBB | Electrolyte with 0.5 vol% TBB | Reference |

| Capacity Retention (after 50 cycles) | 32.3% | 83.3% | researchgate.net |

| Discharge Capacity (at 3C rate) | 84 mAh g⁻¹ | 96 mAh g⁻¹ | researchgate.netacs.orgamericanelements.comnih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in physics and chemistry to investigate the electronic structure (or nuclear structure) of many-body systems, particularly atoms, molecules, and condensed phases. It is effective for predicting structural and spectroscopic parameters. spectroscopyonline.comcnrs.fr

Molecular geometry optimization within DFT aims to determine the most stable, lowest-energy arrangement of atoms in a molecule. While specific detailed DFT geometry optimization parameters (e.g., precise bond lengths and angles) for isolated Tributyl borate (B1201080) are not extensively detailed in publicly available search results, general principles of DFT apply. DFT calculations are routinely employed for geometry optimization using various functionals and basis sets, such as B3LYP with 6-31G* or 6-311+G** basis sets. semanticscholar.orgresearchgate.netresearchgate.netarxiv.orgyoutube.com

For related borate-containing species, such as the bis(oxalato)borate ([BOB]) anion, DFT calculations utilizing the B3LYP functional and a 6-31G(d,p) basis set have been performed to optimize molecular geometries. These studies revealed a high degree of symmetry in the [BOB] anion, characterized by uniform O–B–O angles of 111.71° and equal B–O bond lengths of 1.47 Å. semanticscholar.org Similarly, for bis(mandelato)borate ([BMB]) anions, DFT calculations have shown tetrahedral-like distributions of oxygen atoms around the central boron atoms. nih.gov

Computational studies have provided insights into the thermal degradation mechanisms of Tributyl borate, particularly in its role as an electrolyte additive. Tributyl borate (TBB) is understood to undergo preferential oxidation, which leads to the formation of various ionic and radical species. Potential degradation pathways for TBB involve the generation of (C₈H₁₈BO₂)⁺ and C₄H₉⁺ ions, as well as C₈H₁₈BO₃• and C₄H₉O• radicals. researchgate.net

For related borate-based ionic liquids, such as tributyloctylphosphonium bis(oxalato)borate ([P₄,₄,₄,₈][BOB]), quantum chemistry calculations combined with Molecular Dynamics (MD) simulations have been used to predict thermal degradation mechanisms. These studies indicated that the initial stage of decomposition involves the cleavage of B–O bonds within the [BOB]⁻ anion, requiring an activation energy of 246.3 kJ/mol. semanticscholar.orgrsc.org Subsequent decomposition steps can involve the scission of C–O and C–C bonds, with the latter being more energy-demanding (e.g., 473.9 kJ/mol for C-C bond cleavage). semanticscholar.org

Table 1: Representative Thermal Degradation Pathways and Associated Energies (for related borate anion)

| Bond Cleavage Type (in [BOB]⁻ anion) | Activation Energy (kJ/mol) | Products (example) | Citation |

| B–O bond | 246.3 | Monocyclic anion, CO, CO₂ | semanticscholar.org |

| C–O bond | 269.9 | Monocyclic anion, CO, CO₂ | semanticscholar.org |

| C–C bond | 473.9 | Monocyclic anion, CO, CO₂ | semanticscholar.org |

| B–O bond (further decomposition) | 157.4 | Boron-containing anion, CO, CO₂ | semanticscholar.org |

Tributyl borate is recognized as an electron-deficient boron compound. This characteristic stems from the presence of a vacant p-orbital on its central boron atom, which imparts electrophilic or Lewis acidic properties to the molecule. researchgate.netrsc.orgresearchgate.netacs.org Due to its Lewis acidic nature, Tributyl borate readily interacts with electron-rich species researchgate.net or Lewis bases. rsc.org